
CFTR Inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of PPQ-102 involves multiple steps, starting with the preparation of the core pyrimido-pyrrolo-quinoxalinedione structure. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the pyrimido-pyrrolo-quinoxalinedione core.
Functionalization: Introduction of functional groups such as methyl and phenyl groups at specific positions on the core structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity
化学反応の分析
PPQ-102 undergoes several types of chemical reactions, including:
Oxidation: PPQ-102 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on PPQ-102, potentially altering its activity.
Substitution: Various substitution reactions can introduce different functional groups onto the PPQ-102 molecule, which can be useful for creating analogs with different properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
PPQ-102 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of CFTR chloride channels and to develop new inhibitors.
Biology: Employed in research on cystic fibrosis to understand the role of CFTR in disease pathology.
Medicine: Investigated for its potential therapeutic applications in diseases involving chloride ion transport, such as polycystic kidney disease.
Industry: Utilized in the development of new drugs targeting CFTR and related pathways .
作用機序
PPQ-102 exerts its effects by targeting the intracellular nucleotide-binding domains of CFTR. It inhibits CFTR-mediated chloride currents in a reversible and voltage-independent manner. The compound stabilizes the CFTR channels in a closed state, preventing chloride ions from passing through. This mechanism is particularly useful in preventing cyst enlargement in polycystic kidney disease .
類似化合物との比較
PPQ-102 is unique in its high potency and selectivity for CFTR inhibition. Similar compounds include:
CFTR Inhibitor-172: Another potent this compound with a different chemical structure.
GlyH-101: A this compound that blocks chloride channels through a different mechanism.
CFTR(inh)-172: A compound with similar inhibitory effects on CFTR but with different pharmacokinetic properties .
PPQ-102 stands out due to its reversible inhibition and voltage-independent action, making it a valuable tool in both research and potential therapeutic applications.
特性
分子式 |
C26H21N4O3+ |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,12,14-triaza-8-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione |
InChI |
InChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1 |
InChIキー |
RSBJYRGOYAIVBG-UHFFFAOYSA-O |
正規SMILES |
CC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


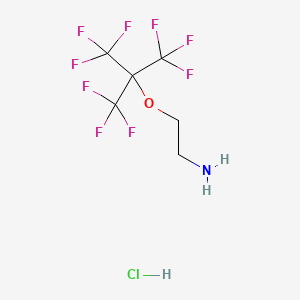
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
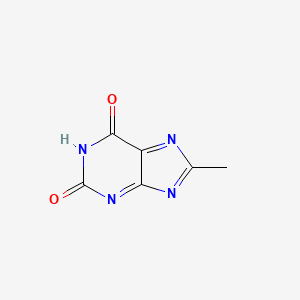
![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)
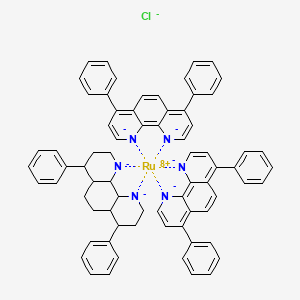
![5-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazole-3-thione](/img/structure/B15134062.png)
![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)
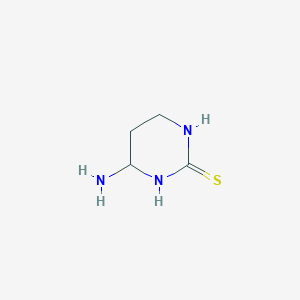
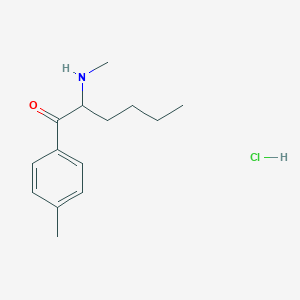
![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)

![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
